2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Description
This compound features a benzodiazol moiety linked via an acetamide bridge to a phenyl ring substituted with a [1,2,4]triazolo[4,3-b]pyridazin group. The acetamide linker (C₂H₃NO) enhances molecular flexibility and solubility.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O/c28-20(11-26-12-21-17-6-1-2-7-18(17)26)23-15-5-3-4-14(10-15)16-8-9-19-24-22-13-27(19)25-16/h1-10,12-13H,11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSRVCACQHOCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzodiazole and triazole compounds exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli , highlighting the potential for this compound in treating infections caused by resistant strains .
Anticancer Properties
Compounds containing benzodiazole and triazole moieties have shown promise as anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific structure of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide may enhance its efficacy against specific cancer types by targeting unique pathways involved in tumor proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzodiazole derivatives against multiple bacterial strains. The findings indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential for development into new antimicrobial agents to combat antibiotic resistance .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, a derivative of the compound was tested against human cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways and altered expression levels of key regulatory proteins involved in cell survival .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, differing primarily in substituents and linker groups:
Physicochemical Properties
- Melting Points: E-4b (253–255°C) and C1632 (unknown) contrast with the target compound’s unreported melting behavior.
- Molecular Weight : The target compound’s estimated molecular weight (~400–450) aligns with (367.4) and 11 (461.5), indicating a balance between permeability and binding affinity .
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Linker Flexibility : The acetamide spacer in the target compound could improve conformational adaptability compared to rigid triazol-methyl linkages in 9a–e .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzodiazole ring fused with a triazolopyridazine moiety, which is believed to contribute to its biological properties. The compound's unique arrangement of functional groups allows for interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole and triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle progression. For example, a related compound exhibited an IC50 value of approximately 0.98 µM against A549 cells, indicating potent antiproliferative effects .
Antimicrobial Activity
Benzodiazole derivatives have also been reported to possess antimicrobial properties. The compound's structural features may facilitate interactions with microbial enzymes or DNA, leading to inhibition of growth or cell death. Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of benzodiazole derivatives is another area of research interest. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In particular, studies indicate that certain derivatives can significantly reduce inflammation in animal models by modulating the production of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Interference with DNA Replication : The structural components may interact with DNA or RNA synthesis processes in microbial pathogens.
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzodiazole and triazole derivatives:
- Study on Anticancer Activity : In one study involving a series of triazolo-benzodiazole compounds, researchers found that modifications to the side chains significantly enhanced anticancer activity against various cell lines .
- Antimicrobial Efficacy : Another study reported that specific substitutions on the benzodiazole ring improved the antimicrobial potency against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
